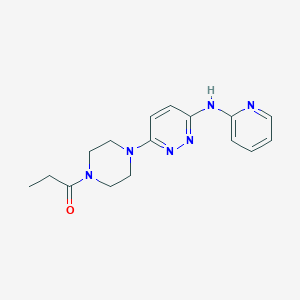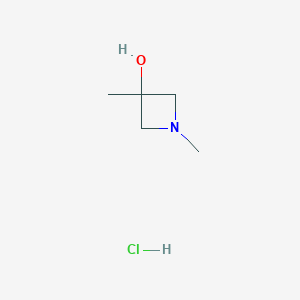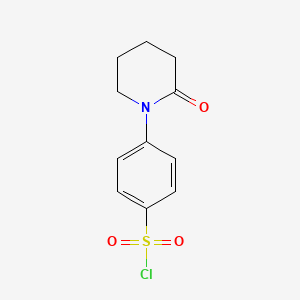
4-(2-Oxopiperidin-1-yl)benzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2-Oxopiperidin-1-yl)benzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C11H12ClNO3S . It belongs to the class of organic compounds known as heterocyclic building blocks, specifically piperidines .
Molecular Structure Analysis
The molecular structure of “this compound” includes a benzene ring attached to a sulfonyl chloride group and a 2-oxopiperidin-1-yl group .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 273.74 . Unfortunately, other physical and chemical properties like boiling point, solubility, etc., are not available in the sources I found.Aplicaciones Científicas De Investigación
Chemical Characterization and Molecular Analysis
Research has emphasized the structural characterization and molecular analysis of compounds related to 4-(2-Oxopiperidin-1-yl)benzene-1-sulfonyl chloride. For instance, studies on compounds like 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, derived from similar sulfonyl chloride reactions, have been conducted to understand their molecular geometry, vibrational frequencies, and stability through natural bond orbital (NBO) analysis. These compounds exhibit hyper conjugative interactions and charge delocalization, and their electronic properties, like HOMO and LUMO energies, have been extensively studied to understand charge transfer within these molecules (Sarojini, Krishnan, Kanakam & Muthu, 2012).
Complexation and Catalysis
Tosylated compounds, related to the sulfonyl chloride family, have been investigated for their complexation with metal ions like Ni(II) and Fe(II). Such studies aim to enhance the biological and catalytic potential of these compounds, potentially widening their applications in pharmaceutical and chemical industries. The complexation process has been analyzed using various spectroscopic techniques, confirming the formation of metal-N bonds and indicating electron transfer from ligands to metal d-orbitals (Orie, Duru & Ngochindo, 2021).
Synthetic Methodologies and Medicinal Chemistry
The compound's utility in synthetic chemistry has been demonstrated through various reactions. For instance, the photocatalyzed cascade sulfonylation/cyclization of certain benzene derivatives with sulfonyl chlorides has been developed, showing the compound's relevance in synthesizing complex molecular structures like benzoxepines. These methodologies offer mild reaction conditions and functional group tolerance, highlighting the compound's versatility in organic synthesis (Zhou et al., 2021). Additionally, studies have explored the synthesis of sulfonamide derivatives containing pyrazol-1-yl-pyridazine structural fragments, showcasing the role of sulfonamide derivatives in medicinal chemistry, particularly as inhibitors of human carbonic anhydrases (Komshina et al., 2020).
Safety and Hazards
“4-(2-Oxopiperidin-1-yl)benzene-1-sulfonyl chloride” is classified as a dangerous substance. It has hazard statements H301, H311, H314, and H331, indicating that it is toxic if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage . It should be handled with appropriate safety precautions.
Mecanismo De Acción
Mode of Action
It’s known that sulfonyl chloride compounds can act as electrophiles, reacting with nucleophiles in biochemical systems .
Biochemical Pathways
It’s possible that this compound may be involved in various reactions due to its electrophilic nature .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Propiedades
IUPAC Name |
4-(2-oxopiperidin-1-yl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c12-17(15,16)10-6-4-9(5-7-10)13-8-2-1-3-11(13)14/h4-7H,1-3,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLNKWGVRCTMQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl [3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate](/img/structure/B2564474.png)
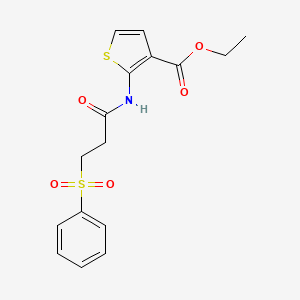
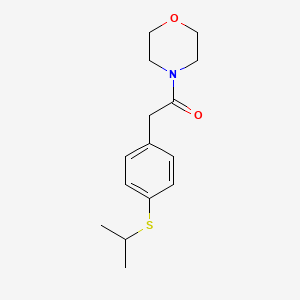
![2-Ethoxy-6-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol](/img/structure/B2564477.png)

![4-[4-(methylsulfonyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2564485.png)

![1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2564488.png)
![2-Chloro-N-[2-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)ethyl]propanamide](/img/structure/B2564489.png)
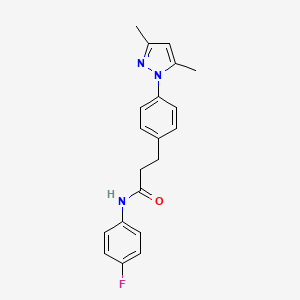
![3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2564494.png)
